2-Iodo Adenosine 2',3'-Acetonide
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Overview
Description
2-Iodoadenosine 2’,3’-acetonide is an acylated variant of adenosine, a crucial nucleoside present in RNA. This compound is significant in medicinal chemistry for exploring the structure-activity relationships of adenosine-based compounds and in organic synthesis for creating other adenosine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoadenosine 2’,3’-acetonide typically involves the iodination of adenosine derivatives followed by acetonide protection. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the adenosine structure. The acetonide protection is achieved using acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for 2-Iodoadenosine 2’,3’-acetonide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodoadenosine 2’,3’-acetonide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-Iodoadenosine 2’,3’-acetonide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodoadenosine 2’,3’-acetonide involves its interaction with adenosine receptors and other molecular targets. The compound can mimic the effects of adenosine, leading to various physiological responses such as vasodilation and inhibition of cancer cell proliferation. The pathways involved include the activation of adenosine receptors and modulation of intracellular signaling cascades .
Comparison with Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison: 2-Iodoadenosine 2’,3’-acetonide is unique due to the presence of the iodine atom and the acetonide protection, which confer distinct chemical and biological properties. Compared to other adenosine derivatives, it has enhanced stability and specific reactivity, making it valuable for certain applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7-,8-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWSBURSUIDKHK-IOSLPCCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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